1-Chloro-1-(2-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one
Description
1-Chloro-1-(2-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one is a halogenated propan-2-one derivative featuring a phenyl ring substituted with a difluoromethyl group at the 2-position and a methylthio (-SMe) group at the 4-position. The chlorine atom at the propan-2-one backbone enhances electrophilicity, while the difluoromethyl and methylthio groups modulate lipophilicity and reactivity .
Properties
Molecular Formula |
C11H11ClF2OS |
|---|---|
Molecular Weight |
264.72 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethyl)-4-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2OS/c1-6(15)10(12)8-4-3-7(16-2)5-9(8)11(13)14/h3-5,10-11H,1-2H3 |
InChI Key |
UZYGWLSVKRVKSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)SC)C(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Overview of the Compound’s Structure and Challenges in Synthesis
The molecule consists of three key functional groups:
- A chloro-substituted propan-2-one moiety (chloroketone).
- A difluoromethyl group attached to the phenyl ring at the 2-position.
- A methylthio substituent at the 4-position on the phenyl ring.
The presence of halogen atoms (chlorine and fluorine) and sulfur-containing groups requires careful control of reaction conditions to avoid side reactions such as over-chlorination or defluorination.
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Construction of the substituted phenyl ring with difluoromethyl and methylthio groups.
- Introduction of the propan-2-one moiety.
- Chlorination at the alpha position of the ketone to yield the chloro-ketone.
Stepwise Preparation
Synthesis of the Substituted Phenyl Precursor
- The starting aromatic compound is typically a 2-(difluoromethyl)-4-(methylthio)phenyl derivative .
- The difluoromethyl group can be introduced via selective fluorination reactions or by using difluoromethyl-containing building blocks.
- The methylthio group is introduced by nucleophilic substitution or thiolation reactions on appropriately functionalized aromatic precursors.
Formation of the Propan-2-one Moiety
- The propan-2-one side chain is commonly installed through Friedel-Crafts acylation or via alkylation of the phenyl ring with suitable ketone precursors.
- For example, acetylation of the aromatic ring with propan-2-one derivatives under Lewis acid catalysis.
Alpha-Chlorination of the Ketone
- The key step is the chlorination of the alpha position of the ketone to form the 1-chloro-1-(2-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one .
- Chlorinating agents such as thionyl chloride or phosphorus pentachloride are used under controlled low-temperature conditions.
- The reaction is typically carried out in inert solvents like dichloromethane to minimize side reactions.
Specific Reported Method (Adapted from Related Chlorinated Ketones)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting phenyl compound with difluoromethyl and methylthio groups | Prepared via selective fluorination and thiolation |
| 2 | Friedel-Crafts acylation with propan-2-one derivative, Lewis acid catalyst (e.g., AlCl3) | Installation of the ketone side chain |
| 3 | Chlorination with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), dichloromethane solvent, 0–5 °C | Alpha-chlorination of the ketone to yield the target compound |
Reaction Conditions and Optimization
- Temperature: Maintaining low temperatures (0–5 °C) during chlorination reduces side reactions and decomposition.
- Solvent: Use of inert solvents such as dichloromethane or chloroform is preferred to stabilize intermediates.
- Reaction Time: Typically short reaction times (1–3 hours) are sufficient for chlorination.
- Purification: The product is purified by standard chromatographic techniques or recrystallization.
Analytical Data Supporting Preparation
| Property | Value |
|---|---|
| Molecular Formula | C11H11ClF2OS |
| Molecular Weight | Approx. 252 g/mol |
| Functional Groups | Chloro-ketone, difluoromethyl, methylthio, aromatic ring |
| Typical Purity | >95% by HPLC or GC analysis |
Summary of Preparation Routes
| Preparation Stage | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Aromatic substitution | Difluoromethylating agents, methylthiolation reagents | Various, often nucleophilic substitution | Requires regioselectivity control |
| Ketone installation | Friedel-Crafts acylation reagents (AlCl3, propan-2-one derivatives) | Anhydrous, inert atmosphere | Control of mono-acylation important |
| Alpha-chlorination | Thionyl chloride or phosphorus pentachloride | Low temperature, inert solvent | Critical step for target compound formation |
Research Findings and Literature Insights
- The chlorination step is well-documented in literature for similar chloroketones, emphasizing the importance of controlled conditions to avoid over-chlorination or decomposition.
- Difluoromethyl group introduction methods include electrophilic fluorination or use of difluoromethyl-substituted aromatic precursors, which are key to obtaining the correct substitution pattern.
- The methylthio group is introduced via nucleophilic aromatic substitution or thiolation reactions, often requiring protection/deprotection strategies to maintain selectivity.
- The compound’s synthetic route is modular, allowing for variation in substituents for analog development in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1-(2-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules. The difluoromethyl and methylthio groups can influence its reactivity and binding affinity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type Variations
a) 1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one (CAS: 1805875-92-6)
- Structural Differences : The difluoromethoxy (-OCF2H) group replaces the difluoromethyl (-CF2H) at the 3-position , while retaining the 4-methylthio group.
- Impact :
b) 1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one (CAS: 1806461-83-5)
- Structural Differences : Trifluoromethoxy (-OCF3) at the 2-position and methylthio at the 3-position .
- Impact :
c) 1-Chloro-1-(2,4-difluorophenyl)propan-2-one
Functional Group Modifications
a) 1-[4-(Methylthio)phenyl]propan-2-one (4-MTA metabolite)
- Structural Differences : Absence of chlorine and difluoromethyl groups.
- Impact: Metabolism: Undergoes oxidative deamination to form deamino-oxo metabolites, unlike halogenated derivatives resistant to such pathways . Applications: Simpler structure with lower bioactivity but serves as a precursor in designer drug synthesis .
b) Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Biological Activity
1-Chloro-1-(2-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one is a synthetic organic compound notable for its complex molecular structure and potential biological applications. Its molecular formula is C11H11ClF2OS, with a molecular weight of approximately 264.72 g/mol . The compound features several functional groups, including a chloro group, a difluoromethyl group, and a methylthio group, which contribute to its unique chemical properties and biological activity.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Structural Features:
- Chloro Group: Enhances reactivity and potential interactions with biological targets.
- Difluoromethyl Group: Influences lipophilicity and electronic properties, which may enhance biological activity.
- Methylthio Group: Can affect the compound's solubility and interaction with biological membranes.
Biological Activity
Research indicates that this compound exhibits promising antimicrobial and antifungal properties. Preliminary studies have suggested its potential efficacy against various pathogens, although detailed mechanisms of action remain to be fully elucidated.
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of related compounds found that derivatives exhibiting similar structural features demonstrated significant activity against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA) . While specific data on this compound is limited, its structural similarity to effective compounds suggests potential efficacy in this area.
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have shown that certain derivatives of similar compounds possess low toxicity towards mammalian cell lines, indicating a favorable therapeutic index . This aspect is crucial for the development of pharmaceutical agents aimed at treating infections without harming host cells.
Case Studies and Research Findings
Several research initiatives have explored the biological activity of structurally related compounds. Notably:
- Antimicrobial Activity: A series of 4-chlorocinnamanilides were tested against various bacterial strains, revealing that some derivatives exhibited submicromolar activity against S. aureus . This suggests that similar compounds like this compound may also possess significant antimicrobial properties.
- Structure-Activity Relationships (SAR): Investigations into SAR have indicated that modifications to the phenyl ring and substituents can significantly influence biological activity . Understanding these relationships is essential for optimizing the design of new derivatives with enhanced efficacy.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
